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Compound of Interest

Compound Name: IT-143A

Cat. No.: B15559680

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of experimentally validated
targets of microRNA-143 (miR-143), a key regulator of cellular processes frequently
dysregulated in various diseases, including cancer. By examining the conserved and species-
specific targets in humans, mice, and rats, this document aims to facilitate translational
research and the development of novel therapeutic strategies.

Quantitative Comparison of Experimentally
Validated miR-143 Targets

The following table summarizes key experimentally validated targets of miR-143 across human,
mouse, and rat, highlighting the conservation of its regulatory functions. The data presented is
collated from multiple studies and indicates the direct interaction of miR-143 with the 3' UTR of
the target mMRNA, leading to translational repression or mRNA degradation.
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Target Gene

Human

Mouse

Rat

KRAS

Validated target; plays
a crucial role in the
RAS/MAPK signaling
pathway, affecting cell
proliferation and

survival.

Predicted and
functionally validated
to be regulated by
miR-143, impacting
smooth muscle cell

phenotype.

A key target in the
regulation of the Rat
Sarcoma (RAS)

signaling network.

ERK5 (MAPK?)

One of the first
identified direct
targets; involved in
cell growth and

proliferation.

Functionally validated
to be regulated by
miR-143 in vascular

smooth muscle cells.

Implicated as a
downstream effector
in the miR-143
regulated RAS
pathway.

Predicted target

involved in smooth

Validated direct target,

No direct validation

ELK1 acting as a myogenic
muscle cell found.
_ o repressor.
differentiation.
Validated target; an
anti-apoptotic protein, ) o
o ) ] No direct validation
BCL2 linking miR-143 to the Predicted target.
. found.
regulation of
apoptosis.
Validated target in
osteosarcoma, ] No direct validation
MMP13 ) ) Predicted target.
involved in cell found.
invasion.
Identified as a direct
ADD3 target in human No direct validation No direct validation
pancreatic cancer found. found.
cells.
Validated direct target ] o ) o
) ) No direct validation No direct validation
BAG2 in human pancreatic
found. found.
cancer cells.
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Validated direct target

No direct validation

No direct validation

FNDC3B in human pancreatic
found. found.
cancer cells.
Validated direct target ) o ) o
, _ No direct validation No direct validation
GNG7 in human pancreatic
found. found.
cancer cells.
Validated direct target ] o ) o
) ) No direct validation No direct validation
PSMB9 in human pancreatic
found. found.
cancer cells.
Identified as a direct
target in human No direct validation No direct validation
HDAC7 )
pancreatic cancer found. found.
cells.
Identified as a direct
PAXG target in human No direct validation No direct validation
pancreatic cancer found. found.
cells.
Validated direct target ] o ] o
) ) No direct validation No direct validation
PLSCR3 in human pancreatic
found. found.
cancer cells.
Identified as a direct
target in human No direct validation No direct validation
STMN1 _
pancreatic cancer found. found.
cells.
Validated direct target ] o ] o
) ) No direct validation No direct validation
TOP2A in human pancreatic

cancer cells.

found.

found.

Signaling Pathways Regulated by miR-143

miR-143 is a critical regulator of several signaling pathways that are fundamental to cellular

homeostasis and are often dysregulated in disease. The diagram below illustrates the
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conserved role of miR-143 in modulating the RAS signaling pathway, a key cascade controlling
cell proliferation, differentiation, and survival.

miR-143

ERK (MAPK)

Cell Survival

Y

Cell Proliferation

Click to download full resolution via product page
Caption: Conserved regulation of the RAS signaling pathway by miR-143.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to
enable replication and further investigation.

Luciferase Reporter Assay for Target Validation

This assay directly assesses the binding of miR-143 to the 3' UTR of a putative target gene.

a. Vector Construction:
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o Amplify the 3' UTR sequence of the target gene containing the predicted miR-143 binding
site from cDNA.

e Clone the amplified 3' UTR fragment into a luciferase reporter vector (e.g., pMIR-
REPORT™, pGL3) downstream of the luciferase gene.

e As a negative control, create a mutant 3' UTR construct where the miR-143 seed-binding site
is mutated using site-directed mutagenesis.

b. Cell Culture and Transfection:
e Seed cells (e.g., HEK293T, HelLa, or a cell line relevant to the study) in 96-well plates.

o Co-transfect the cells with the luciferase reporter vector (wild-type or mutant 3' UTR), a
Renilla luciferase control vector (for normalization), and either a miR-143 mimic or a negative
control mimic using a suitable transfection reagent.

c. Luciferase Activity Measurement:
o After 24-48 hours of incubation, lyse the cells.

o Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay
system and a luminometer.

o Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for
variations in transfection efficiency. A significant reduction in luciferase activity in the
presence of the miR-143 mimic compared to the negative control for the wild-type 3' UTR,
but not the mutant, confirms direct targeting.

Western Blotting for Target Protein Expression

This method validates the functional consequence of miR-143 expression on the protein levels
of the target gene.

a. Cell Transfection and Lysis:

o Transfect cells with a miR-143 mimic or a negative control mimic.
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o After 48-72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer
supplemented with protease inhibitors.

e Quantify the protein concentration of the lysates using a BCA assay.

b. SDS-PAGE and Protein Transfer:

o Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
» Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

» Incubate the membrane with a primary antibody specific to the target protein overnight at
4°C.

e Wash the membrane with TBST and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

o Normalize the target protein band intensity to a loading control (e.g., GAPDH, B-actin) to
confirm changes in protein expression.

Quantitative Real-Time PCR (qPCR) for Target mRNA
Expression

gPCR is used to determine if miR-143 affects the mRNA stability of its target.
a. RNA Extraction and cDNA Synthesis:

o Transfect cells with a miR-143 mimic or a negative control mimic.
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o After 24-48 hours, extract total RNA from the cells using a suitable RNA isolation Kit.

o Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with random
primers or oligo(dT) primers.

b. g°PCR Reaction:

e Set up the gPCR reaction using a SYBR Green or TagMan-based gPCR master mix, cCDNA
template, and primers specific for the target gene and a reference gene (e.g., GAPDH,
ACTB).

e Perform the gPCR using a real-time PCR detection system.
c. Data Analysis:

o Calculate the relative expression of the target gene mRNA using the AACt method,
normalizing to the reference gene.

o A significant decrease in mRNA levels in miR-143 mimic-transfected cells indicates that miR-
143 promotes the degradation of the target mMRNA.

Experimental Workflow for miR-143 Target
Identification and Validation

The following diagram outlines a typical workflow for the identification and rigorous
experimental validation of novel miR-143 targets.
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Caption: A standard workflow for miR-143 target identification and validation.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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